2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]pyrimidine-5-carboxamide
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Overview
Description
2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C16H20N4OS2 and its molecular weight is 348.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methods and Reactions
- The synthesis of compounds like 2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]pyrimidine-5-carboxamide involves complex reactions and structural modifications, leading to the formation of various heterocyclic systems. For instance, Gein et al. (2015) reported the synthesis of N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides via specific reactions, showcasing the intricate nature of synthesizing these compounds (Gein, V. L. et al., 2015). Similarly, Krauze et al. (2007) demonstrated the formation of alternative products in one-pot reactions involving complex molecules, further highlighting the versatile nature of these chemical reactions (Krauze, A. et al., 2007).
Antimicrobial and Biological Activities
- Some of these synthesized compounds have been noted for their potential antimicrobial activities. Gein et al. (2015) highlighted that certain synthesized compounds exhibited antimicrobial properties, suggesting their potential application in medical or biological fields (Gein, Владимир Леонидович et al., 2015). This is supported by the work of Youssef et al. (2011), where the biological activity of synthesized compounds was tested against various bacteria and fungi, and some compounds showed excellent biocidal properties (Youssef, M. et al., 2011).
Structural and Conformational Analysis
- The structural and conformational features of these compounds are pivotal for understanding their chemical behavior and potential applications. Nagarajaiah et al. (2014) conducted a study on the supramolecular aggregation of thiazolo[3, 2-a]pyrimidines, providing insights into their conformational features and how structural modifications can lead to different intermolecular interaction patterns, which are crucial for their function and potential uses (Nagarajaiah, H. & Begum, N., 2014).
Safety and Hazards
The safety and hazards of this compound are not known. It’s important to handle all chemicals with care and to follow appropriate safety protocols.
Future Directions
Given the interesting structure of this compound and the known biological activities of many pyrimidine and thiazole derivatives, it could be worthwhile to study this compound further. It could have interesting biological activities, and it might be possible to synthesize derivatives with improved properties .
Mechanism of Action
Mode of action
As a thiazole derivative, this compound may have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . The exact mode of action would depend on the specific target it interacts with.
Biochemical pathways
Depending on its target, this compound could potentially affect a variety of biochemical pathways. For example, if it targets enzymes involved in DNA synthesis or repair, it could affect cell proliferation and survival .
Result of action
The molecular and cellular effects of this compound would depend on its specific mechanism of action. For instance, if it inhibits a key enzyme in a cellular pathway, it could lead to the accumulation or depletion of certain metabolites, affecting cell function .
Properties
IUPAC Name |
2-cyclopropyl-4-methyl-6-methylsulfanyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS2/c1-9-13(16(22-3)20-14(18-9)11-4-5-11)15(21)17-7-6-12-8-23-10(2)19-12/h8,11H,4-7H2,1-3H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHISEBVLCQRRNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2CC2)SC)C(=O)NCCC3=CSC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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